3-(4-Chloro-2-methylphenyl)-4-fluorobenzoic acid
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Overview
Description
3-(4-Chloro-2-methylphenyl)-4-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a 4-chloro-2-methylphenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenyl)-4-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylphenylboronic acid and 4-fluorobenzoic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 4-chloro-2-methylphenylboronic acid with 4-fluorobenzoic acid. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chloro and fluoro substituents on the aromatic ring.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate salts or reduction to form alcohol derivatives.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the substituent introduced, various substituted derivatives of the compound can be formed.
Oxidation Products: Carboxylate salts or other oxidized derivatives.
Reduction Products: Alcohol derivatives or other reduced forms of the compound.
Scientific Research Applications
3-(4-Chloro-2-methylphenyl)-4-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenyl)-4-fluorobenzoic acid depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of electron-withdrawing groups (chloro and fluoro) on the aromatic ring influences its reactivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylbenzoic acid: Similar structure but lacks the fluorine atom.
4-Fluorobenzoic acid: Similar structure but lacks the chloro and methyl groups.
2-Methyl-4-chlorobenzoic acid: Similar structure but lacks the fluorine atom.
Uniqueness
3-(4-Chloro-2-methylphenyl)-4-fluorobenzoic acid is unique due to the combination of chloro, methyl, and fluoro substituents on the benzoic acid core. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-6-10(15)3-4-11(8)12-7-9(14(17)18)2-5-13(12)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICQQMRIXORZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690360 |
Source
|
Record name | 4'-Chloro-6-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-98-4 |
Source
|
Record name | 4'-Chloro-6-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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